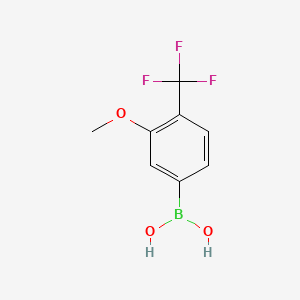

3-Methoxy-4-(trifluoromethyl)phenylboronic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[3-methoxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-15-7-4-5(9(13)14)2-3-6(7)8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOZSZGYFBEVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716601 | |

| Record name | [3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004775-33-0 | |

| Record name | [3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-4-(trifluoromethyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)phenylboronic acid

CAS Number: 1004775-33-0

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methoxy-4-(trifluoromethyl)phenylboronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the causality behind its synthesis, its application in cornerstone reactions, and the rigorous quality control required for its effective use.

Part 1: Core Compound Identity and Physicochemical Properties

This compound is a substituted arylboronic acid that has gained prominence as a versatile reagent in organic synthesis.[1] Its structure, featuring a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group on the phenyl ring, imparts a unique combination of electronic and steric properties. The trifluoromethyl group, a strong electron-withdrawing moiety, increases the Lewis acidity of the boronic acid, which can enhance its reactivity in certain cross-coupling reactions.[1] This compound is particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling to form complex biaryl structures, which are common motifs in pharmacologically active molecules.[1][2] It serves as a crucial reagent in the synthesis of pyrazolopyrimidines and other heterocyclic compounds, some of which are investigated as Bruton's tyrosine kinase (Btk) inhibitors for cancer therapy.[2]

Table 1: Physicochemical and Structural Data

| Property | Value |

| CAS Registry Number | 1004775-33-0 |

| IUPAC Name | [3-methoxy-4-(trifluoromethyl)phenyl]boronic acid[1] |

| Molecular Formula | C₈H₈BF₃O₃[1][3] |

| Molecular Weight | 219.95 g/mol [1][3] |

| Appearance | White to off-white crystalline powder or solid[3] |

| Purity | Typically ≥98% |

| SMILES | COc1cc(ccc1C(F)(F)F)B(O)O[1] |

| InChI Key | UHOZSZGYFBEVBA-UHFFFAOYSA-N[1][3] |

Part 2: Synthesis and Purification: A Validated Approach

The synthesis of arylboronic acids is a well-established field. For this compound, a common and reliable laboratory-scale approach involves the formation of a Grignard or organolithium reagent from the corresponding aryl halide, followed by quenching with a borate ester and subsequent hydrolysis. This method offers a straightforward pathway from readily available precursors.

Representative Synthesis Protocol: Lithiation-Borylation Route

This protocol describes a general, robust method starting from 1-bromo-3-methoxy-4-(trifluoromethyl)benzene.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen and moisture. A nitrogen or argon atmosphere is critical to prevent quenching of the reagent and ensure a high yield.

-

Anhydrous Solvents: Water will rapidly protonate and destroy the organolithium intermediate. Solvents must be rigorously dried.

-

Low Temperature (-78 °C): The initial lithiation is performed at low temperature (typically with a dry ice/acetone bath) to prevent side reactions, such as elimination or reaction with the solvent (THF). The subsequent borylation is also conducted at this temperature to control the highly exothermic reaction with the borate ester.

-

Triisopropyl Borate: While other borate esters like trimethyl borate can be used, triisopropyl borate is often preferred as it is less prone to forming multiple additions of the organolithium reagent to the boron center.

-

Acidic Workup: Hydrolysis of the boronate ester intermediate under acidic conditions is necessary to yield the final boronic acid.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-bromo-3-methoxy-4-(trifluoromethyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, typically 2.5 M in hexanes) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour after the addition is complete.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours.

-

Warm-up and Quench: The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid (HCl), and the mixture is stirred vigorously for 1-2 hours until two clear layers form.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.

References

3-Methoxy-4-(trifluoromethyl)phenylboronic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 3-Methoxy-4-(trifluoromethyl)phenylboronic acid

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data from established sources into a practical reference. Beyond presenting raw data, this guide offers insights into the causality behind experimental methodologies for property determination and outlines best practices for the compound's handling, storage, and application. The inclusion of detailed protocols and logical workflow diagrams aims to equip professionals with the knowledge necessary for the effective and safe utilization of this versatile synthetic building block.

Compound Identification and Structure

This compound is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a robust precursor for introducing the 3-methoxy-4-(trifluoromethyl)phenyl moiety into complex molecular architectures. This functional group is of significant interest in medicinal chemistry, appearing in various molecular scaffolds investigated for therapeutic applications, including as inhibitors of Bruton's tyrosine kinase (Btk) and in cancer therapy.[1]

The precise arrangement of the methoxy, trifluoromethyl, and boronic acid groups on the phenyl ring dictates the compound's reactivity, stability, and overall physical behavior.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a reagent are critical determinants of its handling, reaction setup, and purification procedures. The data presented below has been consolidated from various chemical supplier databases and safety data sheets. It is important to note that some values are predicted based on computational models and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| CAS Number | 1004775-33-0 | [1][2] |

| Molecular Formula | C₈H₈BF₃O₃ | [1][2] |

| Molecular Weight | 219.95 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] (Inferred from isomer) |

| Melting Point | 198-202 °C (for isomer 4-Methoxy-3-(trifluoromethyl)phenylboronic acid) | [3][4] |

| Boiling Point | 321.6 ± 52.0 °C (Predicted for isomer) | [3][4] |

| Density | 1.36 ± 0.1 g/cm³ (Predicted for isomer) | [3][4] |

| pKa | 7.93 ± 0.10 (Predicted for isomer) | [3][4] |

| Solubility | Data not available. Generally soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water and nonpolar hydrocarbons. |

Note: Experimental data for the exact isomer this compound is limited in publicly available literature. The values for melting point, boiling point, density, and pKa are provided for the closely related isomer, 4-Methoxy-3-(trifluoromethyl)phenylboronic acid (CAS 149507-36-8), to offer a reasonable estimate. These values should be used as a guideline and must be verified experimentally.

Stability and Storage

Proper storage is paramount to maintaining the integrity and reactivity of boronic acids.

-

Stability: The compound is generally stable under recommended storage conditions. However, like many boronic acids, it can be susceptible to dehydration to form boroxines (anhydrides). It is also reported to be heat-sensitive.[5]

-

Storage Conditions: To mitigate degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3][4] Recommended storage temperature is refrigerated at 2-8°C in a dry, cool, and well-ventilated area.[2][3][4][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

Experimental Protocols for Property Verification

The following protocols describe standard, reliable methods for verifying key physical properties in a laboratory setting. These procedures are designed to be self-validating through adherence to established analytical principles.

Protocol: Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can artificially depress the melting point. Finely crush the crystalline powder.

-

Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., based on isomer data, heat rapidly to ~180 °C).

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Causality and Expertise: The slow heating rate near the melting point is the most critical parameter for accuracy. Rapid heating does not allow sufficient time for heat transfer, leading to a reading that overshoots the true melting temperature and results in an artificially broad range.

Caption: Iterative workflow for semi-quantitative solubility analysis.

Safety and Handling

Based on data from Safety Data Sheets (SDS) for this compound and its isomers, standard laboratory precautions are required.

-

Hazard Identification:

-

Causes skin irritation (H315). [3] * Causes serious eye irritation (H319). [3] * May cause respiratory irritation (H335). [3]* Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield. [5][6] * Hand Protection: Wear suitable chemical-resistant gloves. [5][6] * Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. [3][5]If dust generation is unavoidable, a NIOSH/MSHA-approved respirator may be necessary. [7]* First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention. [5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. [3][5] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [3][5]

-

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1004775-33-0|(3-Methoxy-4-(trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 3-TRIFLUOROMETHYL-4-METHOXY-PHENYLBORONIC ACID | 149507-36-8 [amp.chemicalbook.com]

- 4. 3-TRIFLUOROMETHYL-4-METHOXY-PHENYLBORONIC ACID | 149507-36-8 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to [3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of [3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid, a versatile reagent in modern organic synthesis and medicinal chemistry. We will delve into its unique structural features, physicochemical properties, and key applications, with a focus on the causality behind its reactivity and utility in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this important building block.

Molecular Structure and Physicochemical Properties

[3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid is an organoboron compound characterized by a phenyl ring substituted with a methoxy group, a trifluoromethyl group, and a boronic acid moiety. The interplay of these functional groups dictates its reactivity and utility.

The trifluoromethyl group (-CF3), a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, enhancing the compound's reactivity in certain cross-coupling reactions.[1] Conversely, the methoxy group (-OCH3) is an electron-donating group through resonance, which also modulates the reactivity of the molecule.[1] This electronic balance makes it a valuable reagent in organic synthesis. The trifluoromethyl group is also a key feature in many pharmaceutical compounds as it can enhance metabolic stability and binding affinity.[2]

Below is a diagram of the chemical structure of [3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid.

Caption: Chemical structure of [3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value |

| CAS Number | 1004775-33-0[3] |

| Molecular Formula | C8H8BF3O3[3] |

| Molecular Weight | 219.95 g/mol [3] |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 157°C to 162°C[4] |

| Purity (typical) | ≥97%[4] |

| Synonyms | (3-Methoxy-4-(trifluoromethyl)phenyl)boronic acid |

Applications in Organic Synthesis

The primary application of [3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to create complex molecular architectures.[2]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like our title compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.[5][6] The electron-deficient nature of [3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid can enhance its reactivity in these palladium-catalyzed couplings, potentially leading to faster transmetalation rates and higher yields compared to less electron-deficient boronic acids.[1]

The generalized mechanism for the Suzuki-Miyaura coupling is illustrated below:

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Bioactive Molecules

[3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid serves as a crucial reagent in the preparation of pyrazolopyrimidines and other heterocyclic compounds.[3] These scaffolds are of significant interest in medicinal chemistry, particularly as inhibitors of Bruton's tyrosine kinase (Btk) for cancer therapy.[3] The incorporation of the 3-methoxy-4-(trifluoromethyl)phenyl moiety can impart desirable pharmacokinetic properties to the final drug candidate.[1][2]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using [3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid. This protocol is a self-validating system, with each step designed to ensure optimal reaction conditions and product yield.

Materials:

-

[3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., 1,4-dioxane and water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add [3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid (1.2 eq.), the aryl halide (1.0 eq.), and the base (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the solution by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst (0.02-0.05 eq.).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

The workflow for this experimental protocol is visualized in the following diagram:

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Spectroscopic Data

While detailed, specific spectra for [3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid are proprietary to manufacturers, representative data for similar phenylboronic acids can provide insight into the expected spectral features.[7][8]

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and a broad singlet for the B(OH)2 protons. The aromatic signals will be split according to their substitution pattern.

-

¹³C NMR: The carbon NMR would show characteristic signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The methoxy carbon would appear as a single peak around 55-60 ppm.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic bands for the O-H stretch of the boronic acid (a broad band around 3200-3500 cm⁻¹), C-H stretches of the aromatic ring and methoxy group, C=C stretches of the aromatic ring, and strong C-F stretching bands.

Safety and Handling

[3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid is a chemical that requires careful handling. The following safety precautions are based on available safety data sheets.[9][10][11][12]

-

Hazards: This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[9][10][12] It is harmful if swallowed.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]

-

Handling: Use only in a well-ventilated area, preferably in a fume hood.[9][10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] It is advisable to keep it refrigerated.[9] The compound may be moisture-sensitive.[10]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9]

-

Conclusion

[3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid is a highly valuable and versatile building block in organic chemistry. Its unique electronic properties, stemming from the presence of both electron-donating and electron-withdrawing substituents, make it an effective coupling partner in Suzuki-Miyaura reactions. Its utility in the synthesis of complex, biologically active molecules, particularly for applications in cancer therapy, underscores its importance in drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, 97% 1 g | Request for Quote [thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 3-Methoxy-4-(trifluoromethyl)phenylboronic acid

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Methoxy-4-(trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document details the experimental protocol for spectral acquisition and offers an in-depth interpretation of the chemical shifts, multiplicities, and coupling constants. The discussion is grounded in the fundamental principles of NMR spectroscopy, focusing on how the electronic effects of the methoxy, trifluoromethyl, and boronic acid substituents dictate the spectral features of the aromatic system.

Introduction: The Structural Significance of a Multifunctional Reagent

This compound is a substituted arylboronic acid of significant interest in organic synthesis, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its utility stems from the unique electronic environment of the phenyl ring, which is functionalized with a strongly electron-withdrawing trifluoromethyl (-CF₃) group, a moderately electron-donating methoxy (-OCH₃) group, and the versatile boronic acid [-B(OH)₂] moiety.

Accurate structural elucidation and purity assessment are paramount for ensuring predictable reactivity and downstream success in multi-step syntheses. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, providing precise information about the electronic environment of every proton in the molecule. This guide serves to deconstruct the ¹H NMR spectrum of this compound, transforming complex data into actionable structural insights.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is fundamentally dependent on a meticulous experimental setup. The following protocol is a self-validating system designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.

2.1. Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is the solvent of choice for several reasons. Its high polarity readily dissolves the polar boronic acid. Furthermore, its residual proton signal (quintet at ~2.50 ppm) does not typically overlap with the aromatic or methoxy signals of the analyte. The labile -B(OH)₂ protons can exchange with residual water in the solvent, and DMSO-d₆ often contains a distinct water peak (~3.33 ppm) which can aid in identifying these exchangeable protons.

-

-

Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. A clear, homogeneous solution is critical for acquiring sharp, well-defined NMR signals.

2.2. NMR Instrument Parameters

-

Spectrometer: 400 MHz (or higher) NMR Spectrometer

-

Nucleus: ¹H

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single pulse (zg30)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans: 16-32 (adjust for concentration)

-

Referencing: The residual solvent peak of DMSO-d₆ is set to δ 2.50 ppm.

Spectral Interpretation: Decoding the Molecular Structure

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methoxy protons, and the boronic acid protons.

Molecular Structure and Proton Environments

The key to interpretation is to first identify the unique proton environments in the molecule.

Caption: Chemical structure of this compound with aromatic protons labeled.

Analysis of Substituent Effects

The chemical shifts of the aromatic protons (H-2, H-5, H-6) are governed by the interplay of the substituents:

-

-B(OH)₂ (Boronic Acid): An electron-withdrawing group that deshields ortho protons (H-2, H-6).

-

-OCH₃ (Methoxy): An electron-donating group through resonance, which shields ortho (H-2) and para (H-6) protons. However, its inductive effect is weakly withdrawing.[1] The distinct chemical shift of methoxy protons typically appears as a sharp singlet.[2]

-

-CF₃ (Trifluoromethyl): A very strong electron-withdrawing group through induction, which strongly deshields nearby protons, particularly those ortho (H-5) and meta to it.[3][4] This effect is due to the high electronegativity of the fluorine atoms.[4]

Peak Assignments and Data Summary

The expected ¹H NMR spectral data, based on established substituent effects and data from analogous compounds, are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Multiplicity |

| B(OH)₂ | 8.0 - 8.5 | Broad Singlet | N/A | Labile protons; signal is often broad due to chemical exchange with trace water and concentration-dependent hydrogen bonding.[5] Its intensity may vary. |

| H-2 | ~7.55 | d | J ≈ 1-2 Hz | Located ortho to the electron-withdrawing -B(OH)₂ group and ortho to the electron-donating -OCH₃ group. Appears as a doublet due to small meta-coupling to H-6. |

| H-5 | ~7.45 | dd | J ≈ 8 Hz, 1-2 Hz | Situated ortho to the strongly withdrawing -CF₃ group and meta to -B(OH)₂, leading to a downfield shift. It is split into a doublet of doublets by ortho-coupling to H-6 and a smaller meta-coupling. |

| H-6 | ~7.65 | d | J ≈ 8 Hz | Positioned ortho to the -B(OH)₂ group and para to the -OCH₃ group, but also meta to the powerful -CF₃ group. The deshielding effects dominate. It appears as a doublet due to strong ortho-coupling with H-5. |

| -OCH₃ | ~3.90 | s | N/A | The three equivalent methyl protons appear as a sharp singlet in a characteristic region for methoxy groups attached to an aromatic ring.[2][6] |

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

The Boronic Acid Protons: A Special Case

The two protons of the -B(OH)₂ group are acidic and undergo rapid chemical exchange with each other and with any protic species in the sample (e.g., H₂O). This rapid exchange leads to several key observations in the ¹H NMR spectrum:

-

Broad Signal: The signal is typically broad and lacks any observable coupling.

-

Variable Chemical Shift: The position of the signal is highly dependent on concentration, temperature, and solvent.

-

D₂O Exchange: A definitive method for confirming the identity of this peak is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum. The -B(OH)₂ protons will exchange with deuterium, causing the signal to diminish or disappear entirely.

Conclusion

¹H NMR spectroscopy provides an unambiguous fingerprint for this compound. By understanding the electronic contributions of each substituent, a detailed and confident assignment of all proton signals is achievable. The methoxy group provides a sharp singlet around 3.90 ppm, while the three distinct aromatic protons give rise to a characteristic set of coupled signals between 7.45 and 7.65 ppm. The labile boronic acid protons are identifiable by their broadness and confirmation via D₂O exchange. This guide equips the research scientist with the necessary framework to validate the structure and purity of this important synthetic intermediate, ensuring the integrity of subsequent research and development activities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. acdlabs.com [acdlabs.com]

- 3. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 4. reddit.com [reddit.com]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Lewis acidity of trifluoromethyl substituted phenylboronic acids

<_R0> ## The Trifluoromethyl Group as a Potent Modulator of Lewis Acidity in Phenylboronic Acids: A Technical Guide

Abstract

The strategic incorporation of fluorine-containing substituents, particularly the trifluoromethyl (-CF3) group, onto the phenyl ring of boronic acids represents a powerful approach to enhancing their Lewis acidity. This guide provides an in-depth analysis of the physicochemical principles, synthesis, characterization, and applications of trifluoromethyl-substituted phenylboronic acids. We will explore how the strong electron-withdrawing nature of the -CF3 group modulates the electron density at the boron center, leading to a significant increase in Lewis acidity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile compounds in catalysis, chemical sensing, and materials science.

Introduction: The Tunable Lewis Acidity of Phenylboronic Acids

Phenylboronic acids are a class of organoboron compounds characterized by a boronic acid group (-B(OH)2) attached to a phenyl ring. The boron atom, in its neutral sp²-hybridized state, possesses a vacant p-orbital, rendering it electrophilic and capable of accepting a pair of electrons, the defining characteristic of a Lewis acid[1]. This Lewis acidity is central to their widespread utility, from the cornerstone Suzuki-Miyaura cross-coupling reaction to their roles as catalysts, sensors for diols and saccharides, and dynamic covalent building blocks[2][3].

The reactivity and binding affinity of a phenylboronic acid are intrinsically linked to its Lewis acidity. A more electron-deficient boron center results in a stronger Lewis acid, which can lead to enhanced catalytic activity or tighter binding with Lewis bases[4][5]. The beauty of this system lies in its tunability; by introducing substituents onto the phenyl ring, one can rationally modulate the electronic properties of the boron atom.

The Powerful Inductive Effect of the Trifluoromethyl Group

Among the various electron-withdrawing groups, the trifluoromethyl (-CF3) group stands out for its potent and purely inductive effect[6]. Unlike substituents with resonance effects, the -CF3 group withdraws electron density from the aromatic ring solely through the sigma bonds. This strong electron withdrawal propagates through the phenyl ring to the boron atom, significantly depleting its electron density and making the vacant p-orbital more accessible and electrophilic. This enhancement in Lewis acidity is a key driver for the unique properties and applications of these compounds[6][7].

The position of the -CF3 group on the phenyl ring (ortho, meta, or para) has a profound impact on the resulting Lewis acidity.

-

Meta and Para Substitution: The introduction of a -CF3 group at the meta or para position leads to a marked increase in acidity compared to unsubstituted phenylboronic acid.[7] This is a direct consequence of the inductive effect operating through the carbon framework.

-

Ortho Substitution: In the ortho position, the situation is more complex. While the inductive effect is still strong, steric hindrance can play a dominant role, sometimes leading to a reduction in the effective acidity by impeding the approach of a Lewis base or altering the conformation of the boronic acid group.[7]

This relationship between substituent position and acidity is a critical design principle for chemists aiming to fine-tune the properties of these molecules for specific applications.

Caption: Causality chain showing the effect of a -CF3 substituent.

Synthesis and Structural Characterization

Trifluoromethyl-substituted phenylboronic acids are typically synthesized via standard borylation procedures, often starting from the corresponding trifluoromethyl-substituted aryl halide.

General Synthesis Workflow

The most common route involves a metal-halogen exchange followed by quenching with a trialkyl borate.

Caption: General workflow for synthesizing phenylboronic acids.

Structural Insights from X-ray Crystallography

Single-crystal X-ray diffraction studies reveal that trifluoromethylphenylboronic acids typically form hydrogen-bonded dimers in the solid state, a common structural motif for boronic acids[7][8][9]. These studies confirm that the -CF3 group generally does not participate in direct intramolecular interactions with the boronic acid moiety[7]. The conformation, particularly the twist of the boronic acid group relative to the phenyl ring, can be influenced by the substituent's position, which in turn affects crystal packing and intermolecular interactions[8][10].

Quantifying Lewis Acidity: Methods and Data

Accurately quantifying the Lewis acidity of these compounds is crucial for understanding their reactivity and for rational catalyst design. Several NMR-based methods are particularly powerful for this purpose.[11]

The Gutmann-Beckett Method

One of the most widely adopted techniques is the Gutmann-Beckett method, which uses triethylphosphine oxide (Et3PO) as a probe molecule.[11][12][13] The protocol involves monitoring the ³¹P NMR chemical shift of Et3PO upon its interaction with the Lewis acid. The oxygen atom of Et3PO acts as a Lewis base, coordinating to the boron center. This coordination deshields the phosphorus nucleus, causing a downfield shift in its ³¹P NMR signal.[13] The magnitude of this shift (Δδ³¹P) is directly proportional to the Lewis acidity of the boronic acid, allowing for the calculation of a quantitative "Acceptor Number" (AN).[12][13]

Rationale for Et3PO as a Probe: The choice of Et3PO is deliberate. Its oxygen atom is a strong Lewis base, ensuring a well-defined interaction at a single site.[12] Furthermore, the interaction is remote from the ³¹P nucleus, minimizing complex contact contributions and providing a clean, interpretable chemical shift change that reliably reflects the strength of the Lewis acid-base interaction.[12]

Fluoride Ion Affinity (FIA)

Another valuable approach is the measurement or computation of Fluoride Ion Affinity (FIA).[11][14] FIA is defined as the negative enthalpy of the gas-phase reaction between a fluoride ion and the Lewis acid.[15] A higher FIA value indicates stronger Lewis acidity. This method is particularly useful in computational chemistry to build quantitative scales of Lewis acidity and can be correlated with experimental NMR data.[15][16][17][18]

Acidity Constant (pKa) Data

While phenylboronic acids are Lewis acids, their interaction with water leads to the formation of a tetrahedral boronate species, and an associated pKa value can be measured. This value reflects the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate. The electron-withdrawing -CF3 group facilitates the acceptance of a hydroxide ion, thus lowering the pKa value for meta and para isomers compared to the parent phenylboronic acid (pKa ≈ 8.8).[8]

| Compound | Substituent Position | pKa | Reference |

| Phenylboronic Acid | - | ~8.8 | [8] |

| 3-(Trifluoromethyl)phenylboronic Acid | meta | 7.72 | [19] |

| 4-(Trifluoromethyl)phenylboronic Acid | para | 7.54 | [19] |

| 2-(Trifluoromethyl)phenylboronic Acid | ortho | 9.06 | [19] |

| 3,5-Bis(trifluoromethyl)phenylboronic Acid | meta, meta | 6.58 | [20] |

Note: pKa values can vary slightly depending on the measurement conditions (e.g., solvent, temperature).

The data clearly illustrates the potent electronic effect: adding one -CF3 group in the meta or para position lowers the pKa by more than a full unit. Adding a second -CF3 group, as in the 3,5-disubstituted case, lowers it by over two units, creating a significantly stronger Lewis acid. Conversely, the steric hindrance in the ortho position counteracts the electronic effect, resulting in a slightly weaker acid than the unsubstituted parent compound.[7]

Applications Driven by Enhanced Lewis Acidity

The heightened electrophilicity of trifluoromethyl-substituted phenylboronic acids makes them highly effective in a range of applications where strong Lewis acidity is paramount.

Catalysis

These electron-deficient boronic acids are excellent catalysts for various organic transformations, including dehydrative reactions like amidations and esterifications.[7] They function by activating the carbonyl group of a carboxylic acid, making it more susceptible to nucleophilic attack by an amine or alcohol. Their enhanced Lewis acidity leads to higher catalytic efficiency, often allowing reactions to proceed under milder conditions.[5] They have also been employed in C-H functionalization and hydroarylation reactions.[5][21]

Molecular Recognition and Sensing

The fundamental reaction between boronic acids and diols to form cyclic boronate esters is the basis for their use in chemical sensors.[1][22][23] A stronger Lewis acid will generally have a higher affinity for diols. Trifluoromethyl-substituted phenylboronic acids can therefore be used to design highly sensitive receptors for saccharides and other biologically important polyols, which is relevant for applications such as glucose monitoring.[3]

Materials Science

Incorporating the 4-(trifluoromethyl)phenylboronic acid moiety into polymers and other materials can impart desirable properties.[24] The strong C-F bonds and the overall stability of the group can enhance the thermal stability and chemical resistance of the resulting materials, making them suitable for advanced coatings and polymers in demanding environments.[24]

Experimental Protocols

Protocol: Determination of Lewis Acidity via the Gutmann-Beckett Method

Objective: To quantitatively determine the Acceptor Number (AN) of 4-(trifluoromethyl)phenylboronic acid.

Materials:

-

4-(Trifluoromethyl)phenylboronic acid (Lewis Acid, LA)

-

Triethylphosphine oxide (Et3PO, probe molecule)

-

Deuterated chloroform (CDCl3), dried over molecular sieves

-

NMR tubes

-

High-field NMR spectrometer with a phosphorus probe.

Procedure:

-

Reference Sample Preparation: Prepare a solution of Et3PO in dry CDCl3 (e.g., 0.05 M). This solution will serve as the reference.

-

Acquisition of Reference Spectrum: Acquire a proton-decoupled ³¹P NMR spectrum of the reference sample. Record the chemical shift (δ_ref).

-

Sample Preparation: In a separate NMR tube, dissolve an equimolar amount of 4-(trifluoromethyl)phenylboronic acid in the reference Et3PO solution. Ensure complete dissolution. Causality Check: Using an equimolar concentration ensures that the equilibrium favors the formation of the LA:Et3PO adduct, providing a clear and representative chemical shift for the complexed probe.

-

Acquisition of Sample Spectrum: Acquire a proton-decoupled ³¹P NMR spectrum of the sample containing the Lewis acid. Record the new chemical shift (δ_sample).

-

Data Analysis:

-

Calculate the change in chemical shift: Δδ = δ_sample - δ_ref.

-

Calculate the Acceptor Number (AN) using the established formula[13]: AN = 2.21 × (δ_sample - 41.0) (Note: The value 41.0 ppm corresponds to the chemical shift of Et3PO in the non-coordinating solvent hexane, which is defined as AN = 0).[13]

-

-

Validation: The protocol is self-validating. A significant downfield shift (positive Δδ) confirms the Lewis acidic nature of the boronic acid. The reproducibility of the δ_sample value across multiple runs validates the measurement.

Conclusion and Future Outlook

Trifluoromethyl-substituted phenylboronic acids are a compelling class of reagents whose properties are dominated by the powerful electron-withdrawing nature of the -CF3 group. This substitution provides a reliable strategy for enhancing Lewis acidity in a predictable manner, governed by the position on the aromatic ring. The ability to precisely tune this fundamental property has led to their emergence as superior catalysts, highly sensitive molecular receptors, and robust building blocks for advanced materials. Future research will likely focus on incorporating these moieties into more complex catalytic systems, developing novel sensors with enhanced selectivity, and exploring their potential in medicinal chemistry and drug delivery.

-

Patsnap Eureka. (2025). How to Test Lewis Acid Strength Using NMR?11

-

Borys, K. M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. --INVALID-LINK--

-

Carbon, R. (n.d.). Determination of Lewis Acidity using 31P NMR. Magritek. 12

-

Borys, K. M., et al. (2020). Structures and properties of trifluoromethylphenylboronic acids. Request PDF on ResearchGate. --INVALID-LINK--

-

Various Authors. (n.d.). Various methods for evaluating Lewis acidity of organoboronic acid derivatives. Wiley Online Library. 25

-

Magritek. (2016). New Lab Manual: Determination of Lewis Acidity using 31P NMR. --INVALID-LINK--

-

Lambert, T. H., et al. (2019). NMR Quantification of the Effects of Ligands and Counterions on Lewis Acid Catalysis. The Journal of Organic Chemistry. --INVALID-LINK--

-

Beckett, M. A., et al. (1996). A convenient NMR method for the measurement of Lewis acidity at boron centres: Correlation of reaction rates of Lewis acid initiated epoxide polymerizations with Lewis acidity. Polymer, 37(20), 4629-4631. --INVALID-LINK--

-

Borys, K. M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. --INVALID-LINK--

-

Wikipedia. (n.d.). Gutmann–Beckett method. --INVALID-LINK--

-

Borys, K. M., et al. (2021). Synthesis, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives. Request PDF on ResearchGate. --INVALID-LINK--

-

Sawamura, M., et al. (2024). Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes. Journal of the American Chemical Society. --INVALID-LINK--

-

Jakubczyk, M., et al. (2015). Chapter 4 Acceptor number of organoboron molecules - quantitative determination of Lewis acidity. ResearchGate. --INVALID-LINK----INVALID-LINK--

-

Borys, K. M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Europe PMC. --INVALID-LINK--

-

van der Zwan, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository. --INVALID-LINK--

-

Various Authors. (n.d.). Current wide and important applications of boronic acids. ResearchGate. --INVALID-LINK--

-

van der Zwan, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9), e202104044. --INVALID-LINK--

-

Piers, W. E., et al. (2025). Müller versus Gutmann-Beckett for assessing the Lewis acidity of boranes. Dalton Transactions. --INVALID-LINK--

-

Piers, W. E., et al. (n.d.). Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes. RSC Publishing. --INVALID-LINK--

-

Wiskur, S. L., et al. (2025). Elucidation of the Mechanism of the Reaction between Phenylboronic Acid and a Model Diol, Alizarin Red S. Request PDF on ResearchGate. --INVALID-LINK--

-

Adamczyk-Woźniak, A., et al. (n.d.). Selected boronic acids and their pKa values. ResearchGate. --INVALID-LINK--

-

Ma, Y., & Hou, Z. (2020). Electron-deficient boron-based catalysts for C–H bond functionalisation. Chemical Society Reviews. --INVALID-LINK--

-

MedChemExpress. (n.d.). 3-(Trifluoromethyl)phenylboronic acid. --INVALID-LINK--

-

Zhang, Y., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals. --INVALID-LINK--

-

Various Authors. (n.d.). Binding mechanism between phenylboronic acid and a diol. ResearchGate. --INVALID-LINK--

-

Various Authors. (n.d.). Selected examples for the site selective SM cross-coupling with electron-deficient and neutral aryl boronic acids. ResearchGate. --INVALID-LINK--

-

Borys, K. M., et al. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. --INVALID-LINK--

-

Olsen, B. D., et al. (2021). Internal and External Catalysis in Boronic Ester Networks. Biomacromolecules, 22(1), 253-264. --INVALID-LINK--

-

Denmark, S. E., & Butler, C. R. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 51(9), 2038-2051. --INVALID-LINK--

-

Britovsek, G. J. P., et al. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. Dalton Transactions, 52(4), 1083-1090. --INVALID-LINK--

-

Itoh, T., et al. (2025). Synthesis of (Trifluoromethyldiazirinyl)phenylboronic Acid Derivatives for Photoaffinity Labeling. Request PDF on ResearchGate. --INVALID-LINK--

-

Various Authors. (n.d.). Benefits of the fluoride ion affinity (FIA) as a measure of hard Lewis... ResearchGate. --INVALID-LINK--

-

Various Authors. (n.d.). (A) Overview of the addition of arylboronic acids to electron-deficient... ResearchGate. --INVALID-LINK--

-

Various Authors. (n.d.). Reaction mechanism of boronic acid with diols having high pKa in... ResearchGate. --INVALID-LINK--

-

da Silva, J. B. P., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 25(21), 5038. --INVALID-LINK--

-

Greb, L., et al. (2024). Predicting Lewis Acidity: Machine Learning the Fluoride Ion Affinity of p‐Block‐Atom‐Based Molecules. Angewandte Chemie International Edition. --INVALID-LINK--

-

Krossing, I., et al. (n.d.). A Unified Ion Affinity Scale. Dalton Transactions. --INVALID-LINK--

-

Anslyn, E. V., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17335-17341. --INVALID-LINK--

-

Greb, L., et al. (2020). An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. Chemistry – A European Journal, 26(5), 1008-1022. --INVALID-LINK--

-

Greb, L., et al. (2019). An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. ResearchGate. --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)phenylboronic acid. --INVALID-LINK--

-

Dakenchem. (n.d.). The Power of Fluorine: 4-(Trifluoromethyl)phenylboronic Acid in Material Science. --INVALID-LINK--

-

BLD Pharm. (n.d.). (4-(Trifluoromethyl)phenyl)boronic acid. --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Electron-deficient boron-based catalysts for C–H bond functionalisation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]

- 12. magritek.com [magritek.com]

- 13. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Müller versus Gutmann-Beckett for assessing the Lewis acidity of boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. medchemexpress.com [medchemexpress.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. nbinno.com [nbinno.com]

- 25. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 3-Methoxy-4-(trifluoromethyl)phenylboronic Acid: Commercial Sourcing, Quality Control, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Methoxy-4-(trifluoromethyl)phenylboronic Acid in Modern Synthesis

This compound is a sophisticated building block of significant interest in medicinal chemistry and materials science.[1][2] Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][3][4][5] The presence of both a methoxy and a trifluoromethyl group on the phenyl ring imparts unique electronic and steric properties, influencing the reactivity and the physicochemical characteristics of the resulting molecules.[1][2] The trifluoromethyl group, in particular, is a prized substituent in drug discovery for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[6] This guide provides an in-depth technical overview of commercial suppliers, essential quality control measures, and a practical application protocol for this valuable reagent.

PART 1: Navigating the Commercial Landscape: A Comparative Analysis of Suppliers

The reliable sourcing of high-purity this compound is paramount for reproducible and successful research outcomes. A number of reputable chemical suppliers offer this reagent, often with varying purity grades and available quantities. Below is a comparative table of prominent suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |

| Sigma-Aldrich (MilliporeSigma) | (4-methoxy-3-trifluoromethylphenyl)boronic acid | 149507-36-8 | C₈H₈BF₃O₃ | Not specified; sold under the "AldrichCPR" brand for early discovery research, with the buyer responsible for confirming identity and purity.[7] | Part of a collection of unique chemicals for research purposes.[7] |

| Tokyo Chemical Industry (TCI) | 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid (contains varying amounts of Anhydride) | 149507-36-8 | C₈H₈BF₃O₃ | min. 98.0 area% (HPLC)[8] | Offered as a white to almost white powder or crystal.[8] |

| Pharmaffiliates | This compound | 1004775-33-0 | C₈H₈BF₃O₃ | Not specified; sold as a reference standard.[9] | Stated as a reagent for the preparation of pyrazolopyrimidines and other heterocyclic compounds.[9] |

| AOBChem | 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid (Isomer) | 1451391-99-3 | C₈H₇BF₄O₃ | 97%[10] | Provides a structural isomer. AOBChem is a known supplier of advanced organic building blocks.[10][11] |

| Chem-Impex International | 3-Methoxy-5-(trifluoromethyl)phenylboronic acid (Isomer) | 871332-97-7 | C₈H₈BF₃O₃ | 97-105% (Assay by titration)[1] | Highlights its utility in Suzuki-Miyaura cross-coupling reactions for developing pharmaceuticals and agrochemicals.[1] |

| J&K Scientific | (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid | 149507-36-8 | C₈H₈BF₃O₃ | 98%[12] | Provides basic physical properties such as melting and boiling points.[12] |

| BoronPharm | This compound | 1004775-33-0 | C₈H₈BF₃O₃ | 98% Min.[13] | A specialized supplier of boron-containing compounds. |

Expert Insight: When selecting a supplier, consider the intended application. For exploratory synthesis, a research-grade reagent may be sufficient. However, for later-stage drug development or quantitative studies, sourcing from a supplier who provides a detailed Certificate of Analysis (CoA) with purity verification by HPLC and NMR is crucial. Note that some suppliers, like Sigma-Aldrich for their "AldrichCPR" line, place the onus of quality verification on the researcher.[7]

PART 2: Ensuring Scientific Integrity: A Framework for Quality Control

The purity and structural integrity of this compound are critical for its successful application. Boronic acids are susceptible to dehydration to form boroxines (cyclic anhydrides) and other impurities. Therefore, a robust quality control workflow is essential.

Caption: A streamlined workflow for the quality control of incoming boronic acid reagents.

Experimental Protocol: Quality Control Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and identify any organic impurities or residual solvents.

-

Procedure:

-

Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹⁹F NMR spectra.

-

¹H NMR Analysis: Verify the expected aromatic and methoxy proton signals and their integration values. Look for signals corresponding to common impurities like boroxines or starting materials.

-

¹⁹F NMR Analysis: A single sharp signal should be observed for the -CF₃ group, confirming its presence and chemical environment.

-

-

Trustworthiness: NMR provides an unambiguous confirmation of the molecular structure.[14][15]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Objective: To determine the purity of the compound and identify any non-volatile impurities.

-

Procedure:

-

Develop a suitable reverse-phase HPLC method. A C18 column with a water/acetonitrile mobile phase gradient is a good starting point.[16][17][18]

-

Dissolve a small amount of the boronic acid in the mobile phase.

-

Inject the sample and analyze the chromatogram for the main peak and any impurity peaks.

-

Couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the main peak, confirming its identity.

-

-

Trustworthiness: LC-MS is a highly sensitive technique for quantifying purity and identifying trace-level impurities.[16][17]

-

PART 3: In-Practice Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for this transformation.[1][6]

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

-

Objective: To synthesize a biaryl compound by coupling this compound with an aryl bromide.

-

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.04 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene and Water (4:1 mixture)

-

-

Procedure:

-

To a round-bottom flask, add the aryl bromide, this compound, and potassium carbonate.

-

Add the toluene/water solvent mixture.

-

Degas the mixture by bubbling nitrogen gas through it for 15-20 minutes.

-

Under a nitrogen atmosphere, add the palladium(II) acetate and triphenylphosphine.

-

Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Trustworthiness: This protocol is based on well-established and widely published methods for Suzuki-Miyaura couplings.[3][4] The use of a palladium catalyst with a phosphine ligand and a base is a standard and reliable system for this transformation.[5]

Conclusion

This compound is a powerful reagent for the synthesis of complex organic molecules. A thorough understanding of the commercial supplier landscape, coupled with rigorous quality control, is essential for its effective use. The Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this valuable building block into target structures. By following the guidelines and protocols outlined in this guide, researchers can confidently and successfully utilize this compound in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. project.gcpano.org [project.gcpano.org]

- 7. (4-methoxy-3-trifluoromethylphenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid (contains … [cymitquimica.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. aobchem.com [aobchem.com]

- 11. AOBChem - Your Lab, Extended [aobchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. boronpharm.com [boronpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 17. scirp.org [scirp.org]

- 18. researchgate.net [researchgate.net]

The Enhanced Reactivity and Application of Electron-Deficient Phenylboronic Acids: A Technical Guide

Introduction: Beyond the Basics of Boronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, renowned for their versatility, stability, and relatively low toxicity. Their utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the construction of carbon-carbon bonds. While traditional phenylboronic acids have been extensively studied, a more nuanced understanding of their reactivity emerges when we consider the impact of electronic modifications to the phenyl ring. This technical guide delves into the chemistry of electron-deficient phenylboronic acids, a class of reagents that exhibit unique reactivity profiles and have opened new avenues in catalysis and drug discovery.

The introduction of electron-withdrawing groups (EWGs) onto the phenyl ring significantly alters the electronic properties of the boronic acid moiety. This perturbation has profound implications for the reactivity of these compounds, influencing their Lewis acidity, transmetalation rates in cross-coupling reactions, and their potential to act as catalysts in their own right. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and application of these powerful synthetic tools. We will explore the causal relationships behind experimental choices, provide validated protocols, and present data-driven insights to empower the reader to effectively harness the potential of electron-deficient phenylboronic acids in their own research endeavors.

Synthesis and Characterization of Electron-Deficient Phenylboronic Acids

The synthesis of phenylboronic acids can be achieved through several established methods, including the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis. For electron-deficient phenylboronic acids, the choice of synthetic route may be influenced by the nature and position of the electron-withdrawing substituents.

A common and effective method involves the use of a halogenated aromatic precursor bearing the desired electron-withdrawing groups. This precursor can be converted to an organometallic species, which is then trapped with a borate ester.

Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)phenylboronic Acid

This protocol provides a step-by-step method for the synthesis of a commonly used electron-deficient phenylboronic acid.

Materials:

-

1-Bromo-3,5-bis(trifluoromethyl)benzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (2N)

-

Toluene

-

Sodium carbonate (5% aqueous solution)

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Gently heat the flask under vacuum and then cool under an inert atmosphere (e.g., argon). Add a small amount of a solution of 1-bromo-3,5-bis(trifluoromethyl)benzene in anhydrous THF to the magnesium turnings. Initiate the Grignard reaction, which may require gentle heating or the addition of a small crystal of iodine. Once the reaction has initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution in an ice-water bath. Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Hydrolysis and Workup: Cool the reaction mixture in an ice-water bath and slowly add 2N hydrochloric acid to quench the reaction and hydrolyze the borate ester. The biphasic mixture should be stirred vigorously for 20 minutes.

-

Extraction and Purification: Separate the layers and extract the aqueous layer with toluene. Combine the organic layers and wash with a 5% aqueous sodium carbonate solution. The aqueous layer, containing the sodium salt of the boronic acid, is then acidified with concentrated HCl to a pH of approximately 2, which will precipitate the 3,5-bis(trifluoromethyl)phenylboronic acid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product as a white to off-white powder.

Characterization:

The synthesized 3,5-bis(trifluoromethyl)phenylboronic acid can be characterized by standard analytical techniques:

-

Melting Point: 217-220 °C

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): To confirm the structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

The Impact of Electron-Deficient Phenylboronic Acids on Reactivity

The presence of electron-withdrawing groups on the phenyl ring significantly enhances the Lewis acidity of the boron center. This increased electrophilicity has a direct impact on the reactivity of these compounds, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the phenylboronic acid primarily influences the transmetalation step.

The Strategic Utility of 3-Methoxy-4-(trifluoromethyl)phenylboronic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecular Architectures

3-Methoxy-4-(trifluoromethyl)phenylboronic acid is a specialized organoboron compound that has emerged as a critical building block in contemporary organic synthesis, particularly within the pharmaceutical industry. Its unique structural features—a methoxy group and a trifluoromethyl group positioned on a phenylboronic acid scaffold—impart distinct electronic properties that are highly advantageous in the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the primary applications of this reagent, with a focus on its role in the synthesis of kinase inhibitors, supported by mechanistic insights and detailed experimental protocols.

The presence of both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group creates a unique electronic environment on the phenyl ring. This substitution pattern significantly influences the reactivity of the boronic acid in cross-coupling reactions and can enhance the biological activity, metabolic stability, and binding affinity of the final compounds.[1][2]

Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of Kinase Inhibitors

The principal application of this compound lies in its use as a nucleophilic coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of biaryl and heteroaryl structures that are prevalent in many drug candidates.

A significant area where this particular boronic acid has proven invaluable is in the development of Bruton's tyrosine kinase (BTK) inhibitors.[3] BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.[4] Many potent BTK inhibitors feature a pyrazolopyrimidine core, and this compound is frequently used to introduce the crucial substituted phenyl moiety onto this heterocyclic scaffold.[3]

Mechanistic Considerations in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (typically an aryl or vinyl halide) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

The electronic nature of the boronic acid plays a crucial role in the transmetalation step. The electron-donating methoxy group on this compound can facilitate this step, while the trifluoromethyl group can influence the overall electronic properties and stability of the resulting molecule.[5]

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of a Pyrazolopyrimidine-Based BTK Inhibitor

While specific examples detailing the use of this compound are often found within proprietary patent literature, a representative synthesis can be constructed based on published methodologies for analogous BTK inhibitors.[6][7] The following protocol outlines a typical Suzuki-Miyaura coupling to synthesize a key intermediate in the development of potent BTK inhibitors.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes the coupling of a halogenated pyrazolopyrimidine with this compound.

Materials:

-

3-Iodo-1H-pyrazolo[3,4-d]pyrimidine (or a suitable N-protected derivative)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced pre-catalyst)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture, DMF, or THF)

-

Microwave reactor

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a microwave reactor vial, add the 3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq.), this compound (1.2-1.5 eq.), and the chosen base (2.0-3.0 eq.).

-

Add the palladium catalyst (typically 2-5 mol%).

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(3-Methoxy-4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Figure 2: A generalized workflow for a microwave-assisted Suzuki-Miyaura coupling experiment.

Quantitative Data and Biological Activity

The strategic incorporation of the 3-methoxy-4-(trifluoromethyl)phenyl moiety often leads to compounds with high biological potency. The following table presents representative data for a pyrazolopyrimidine-based BTK inhibitor synthesized using a similar methodology.

| Compound ID | Synthetic Yield | BTK IC₅₀ (nM) | Cell Proliferation IC₅₀ (µM) |

| Representative Compound | 65-85% | 5-15 | 1-5 |

Note: This data is representative and compiled from published results for structurally related BTK inhibitors.[6]

Conclusion: An Enabling Reagent for Drug Discovery

This compound is a highly valuable and versatile reagent for medicinal chemists and drug development professionals. Its primary utility in Suzuki-Miyaura cross-coupling reactions facilitates the efficient synthesis of complex molecular scaffolds, particularly those found in potent kinase inhibitors. The unique electronic properties conferred by its substituents make it an attractive choice for optimizing the pharmacological properties of drug candidates. As the demand for novel and effective targeted therapies continues to grow, the strategic application of specialized building blocks like this compound will remain a critical component of successful drug discovery programs.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]